9-[5-Chloro-2-(naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Overview
Description
9-[5-Chloro-2-(naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and alicyclic elements, making it a versatile candidate for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[5-Chloro-2-(naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 5-chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde with a suitable amine under controlled conditions to form the desired acridine derivative. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
9-[5-Chloro-2-(naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced acridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium methoxide, potassium thiolate, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include quinones, reduced acridine derivatives, and various substituted acridine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, 9-[5-Chloro-2-(naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its structural features enable it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research has focused on its potential as an anticancer agent. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific cellular pathways .
Industry
Industrially, this compound is explored for its use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9-[5-Chloro-2-(naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often leads to the disruption of cellular processes, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
Compared to these similar compounds, 9-[5-Chloro-2-(naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione stands out due to its unique combination of aromatic and alicyclic structures. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
9-[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26ClNO3/c31-20-14-15-27(35-17-19-8-3-7-18-6-1-2-9-21(18)19)22(16-20)28-29-23(10-4-12-25(29)33)32-24-11-5-13-26(34)30(24)28/h1-3,6-9,14-16,28,32H,4-5,10-13,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSNCFKNMZDNKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=C(C=CC(=C4)Cl)OCC5=CC=CC6=CC=CC=C65)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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